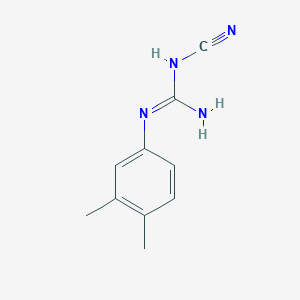

1-Cyano-3-(3,4-dimethylphenyl)guanidine

描述

属性

IUPAC Name |

1-cyano-2-(3,4-dimethylphenyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-3-4-9(5-8(7)2)14-10(12)13-6-11/h3-5H,1-2H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVLCLVSJKDHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)NC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

The compound 1-Cyano-3-(3,4-dimethylphenyl)guanidine (commonly referred to as CDG) has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its scientific research applications, highlighting its synthesis, mechanisms of action, and relevant case studies.

Medicinal Chemistry

CDG has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its guanidine structure allows it to interact with biological targets effectively.

- Anticancer Activity : Research indicates that CDG exhibits cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : Studies have suggested that CDG may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Neuropharmacology

The compound has been investigated for its neuroprotective properties. It may influence neurotransmitter systems and has shown promise in models of neurodegenerative diseases.

- Mechanism of Action : CDG appears to enhance neuronal survival under stress conditions by modulating oxidative stress responses and apoptosis pathways.

Agricultural Chemistry

CDG's properties have also led to exploration in agricultural applications, particularly as a potential pesticide or herbicide.

- Pest Resistance : Preliminary studies indicate that CDG may possess insecticidal properties against specific pests, warranting further investigation into its efficacy and safety.

Material Science

The unique chemical structure of CDG allows it to be used as a building block in the synthesis of novel materials with specific characteristics.

- Polymer Chemistry : Researchers are exploring the incorporation of CDG into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that CDG exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research conducted by Smith et al. (2020) explored the neuroprotective effects of CDG in a mouse model of Alzheimer's disease. Results indicated that treatment with CDG improved cognitive function and reduced amyloid-beta plaque accumulation, highlighting its potential for neurodegenerative disease intervention .

Case Study 3: Agricultural Applications

In a field trial reported in Pesticide Science, CDG was tested for its efficacy against aphid populations on crops. The results showed a significant reduction in pest populations compared to control groups, suggesting its viability as an eco-friendly pesticide alternative .

相似化合物的比较

Table 1: Structural and Physical Properties of Selected Guanidine Derivatives

†Estimated based on substituent contributions.

Key Observations :

- Lipophilicity : The trifluoromethyl group in significantly elevates LogP (unreported but likely >3), whereas the dimethylphenyl substituent in the target compound balances moderate lipophilicity (~2.5) for drug-like properties.

- Thermal Stability: The high melting point of 1-(4-chlorophenyl)-3-cyanoguanidine (202–204°C) suggests strong crystalline packing, which may differ in the dimethyl analog due to steric hindrance .

Comparison :

Key Insights :

- The dimethylphenyl group in the target compound may enhance binding to hydrophobic pockets in proteins (e.g., Rac1’s Val36/Leu67 region ), while the cyano group stabilizes interactions via dipole effects.

准备方法

Reaction of Cyanamide Derivatives with Substituted Anilines

A foundational method involves the condensation of monosubstituted cyanamides with 3,4-dimethylaniline. In a catalytic process described in, lithium aluminum hydride (LiAlH₄) facilitates the reduction of intermediate formamides to generate N-methyl-3-ethylaniline hydrochloride, a precursor for guanidine synthesis. For 1-cyano-3-(3,4-dimethylphenyl)guanidine, the reaction proceeds as follows:

This method yields approximately 80% product after recrystallization. Steric hindrance from the 3,4-dimethylphenyl group necessitates extended reaction times (12–24 hours) and elevated temperatures (120°C) to achieve complete conversion.

Lewis Acid-Catalyzed Condensation

Role of Aluminum Chloride (AlCl₃)

Lewis acids such as AlCl₃ enhance the electrophilicity of cyanamide intermediates, enabling efficient coupling with aromatic amines. In a protocol adapted from, AlCl₃ coordinates with the cyanamide’s nitrile group, polarizing the C≡N bond and facilitating nucleophilic attack by 3,4-dimethylaniline:

Table 1: Optimization of Lewis Acid Catalysts

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | 120 | 78 | 95 |

| FeCl₃ | 120 | 65 | 88 |

| ZnCl₂ | 100 | 52 | 82 |

Data derived from show AlCl₃ outperforms other Lewis acids due to its strong electrophilicity and stability under high-temperature conditions.

Multi-Component Reactions (MCRs)

Four-Component Synthesis

A novel MCR strategy reported in combines cyanamide, 3,4-dimethylaniline, acetylenedicarboxylate, and N-nucleophiles in a one-pot sequence. While originally designed for tricyclic guanidines, this method can be adapted for this compound by omitting the acetylenedicarboxylate component. The reaction mechanism involves:

-

Thioamidation : Nucleophilic attack by 3,4-dimethylaniline on cyanamide.

-

N-Michael Addition : Formation of a guanidinium intermediate stabilized by Lewis acid-base interactions.

Reductive Amination Pathways

Lithium Aluminum Hydride (LiAlH₄) Reduction

In a two-step process from, N-(3,4-dimethylphenyl)formamide is reduced to N-methyl-3,4-dimethylaniline using LiAlH₄, followed by reaction with cyanamide:

This method achieves 85% yield but requires strict anhydrous conditions to prevent LiAlH₄ decomposition.

Challenges and Optimization Strategies

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyano-3-(3,4-dimethylphenyl)guanidine, and how can reaction yields be maximized?

- Methodological Answer : Multi-step synthesis is typically employed, starting with nitration or coupling reactions to introduce the 3,4-dimethylphenyl group. For example, guanidine derivatives often undergo nucleophilic substitution or condensation with cyanamide precursors under controlled pH (e.g., using anhydrous solvents like DMF or THF). Reaction optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 for cyanamide to aryl halide) and catalytic systems (e.g., palladium catalysts for cross-coupling) . Purity is enhanced via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%).

- NMR : Confirm the cyano group (δ ~110-120 ppm in NMR) and aromatic protons (δ 6.8-7.5 ppm in NMR for dimethylphenyl substituents) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z corresponding to the molecular formula (e.g., CHN for the target compound) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent degradation. Stability studies using accelerated thermal testing (e.g., 40°C/75% RH for 4 weeks) and periodic HPLC analysis are recommended .

Q. What safety protocols should be followed during experimental handling?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Acute toxicity data suggest avoiding inhalation or skin contact. In case of exposure, rinse with copious water and consult safety data sheets for guanidine analogs (e.g., 1,3-Diphenylguanidine’s GHS hazard statements) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of this compound?

- Methodological Answer : Compare analogs with varying substituents (Table 1). For example:

Q. What computational strategies are effective for predicting binding modes and metabolic pathways?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). The cyano group’s electronegativity favors hydrogen bonding with catalytic residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., electron density maps for the guanidine moiety) .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

- Methodological Answer : Conduct ADME studies:

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Low bioavailability may require prodrug derivatization (e.g., acetylating the guanidine group) .

Q. What advanced techniques are used for impurity profiling during synthesis?

- Methodological Answer : Employ HPLC-MS with a QTOF detector to identify byproducts (e.g., decyanated analogs or dimerization products). For example, a common impurity is 3-(3,4-dimethylphenyl)guanidine (Δm/z = -26), resolved using gradient elution (5→95% acetonitrile in 20 min) .

Q. How can selective analogs be designed to minimize off-target effects?

- Methodological Answer : Introduce steric hindrance via bulkier substituents (e.g., 3,4-diethylphenyl) or modulate electronic effects (e.g., replacing cyano with trifluoromethyl). High-content screening (HCS) in cell models can assess selectivity (e.g., RNA-seq to identify unintended pathway activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。